![molecular formula C12H20O2Si B14344380 2-[3-(Trimethylsilyl)propoxy]phenol CAS No. 103090-93-3](/img/structure/B14344380.png)
2-[3-(Trimethylsilyl)propoxy]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Trimethylsilyl)propoxy]phenol is an organic compound characterized by the presence of a phenol group substituted with a trimethylsilyl group via a propoxy linker. This compound is notable for its unique structural features, which include a trimethylsilyl group that imparts distinct chemical properties such as increased volatility and chemical inertness .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trimethylsilyl)propoxy]phenol typically involves the reaction of 2-hydroxyphenol with 3-(trimethylsilyl)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale adaptation of the laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(Trimethylsilyl)propoxy]phenol undergoes various chemical reactions, including:
Substitution: The trimethylsilyl group can be substituted under acidic conditions to yield the corresponding hydroxyl derivative.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na₂Cr₂O₇), chromium trioxide (CrO₃)
Substitution: Hydrochloric acid (HCl)
Major Products
Oxidation: Quinones
Substitution: Hydroxyl derivatives
Wissenschaftliche Forschungsanwendungen
2-[3-(Trimethylsilyl)propoxy]phenol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[3-(Trimethylsilyl)propoxy]phenol involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on molecules during chemical reactions . This allows for selective reactions to occur at other sites on the molecule, facilitating complex synthetic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Trimethylsilyl)phenol
- 3-(Trimethylsilyl)propyl alcohol
Uniqueness
2-[3-(Trimethylsilyl)propoxy]phenol is unique due to its combination of a phenol group and a trimethylsilyl group linked by a propoxy chain. This structure imparts distinct chemical properties, such as increased volatility and chemical inertness, which are not observed in simpler analogs like 2-(Trimethylsilyl)phenol .
Eigenschaften
CAS-Nummer |
103090-93-3 |
|---|---|
Molekularformel |
C12H20O2Si |
Molekulargewicht |
224.37 g/mol |
IUPAC-Name |
2-(3-trimethylsilylpropoxy)phenol |
InChI |
InChI=1S/C12H20O2Si/c1-15(2,3)10-6-9-14-12-8-5-4-7-11(12)13/h4-5,7-8,13H,6,9-10H2,1-3H3 |
InChI-Schlüssel |
SJBYGGHFEYAFDU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCCOC1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


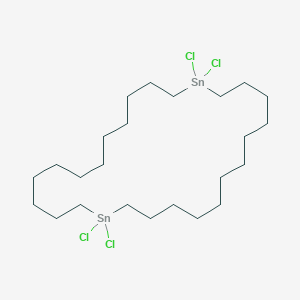
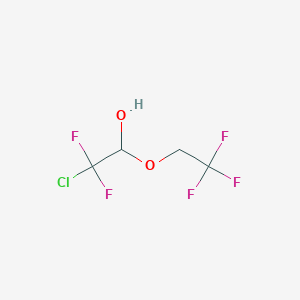
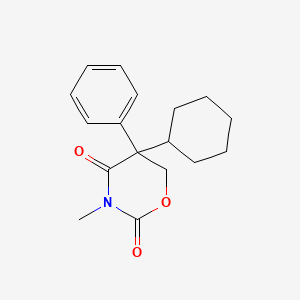
![2H-Pyran, 2-[4-(2-furanyl)butoxy]tetrahydro-](/img/structure/B14344321.png)
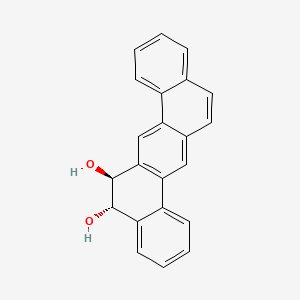
![3,3-Dimethyl-3,4,5a,6,7,8-hexahydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14344329.png)


![2-[(Benzyloxy)methoxy]propanal](/img/structure/B14344350.png)
![4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[7,6-c]pyrazole](/img/structure/B14344356.png)
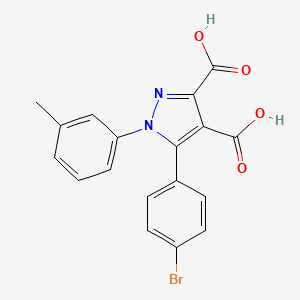
![10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline](/img/structure/B14344373.png)
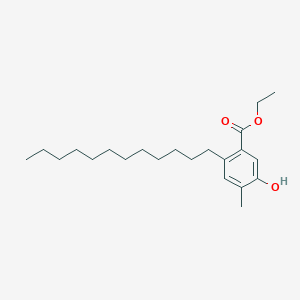
![2-Chloro-N-[(furan-2-yl)methyl]pyrimidin-4-amine](/img/structure/B14344392.png)
